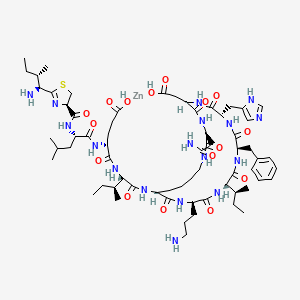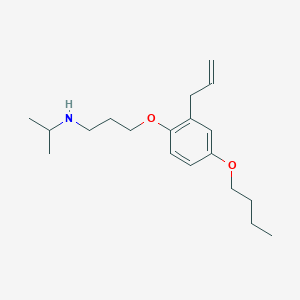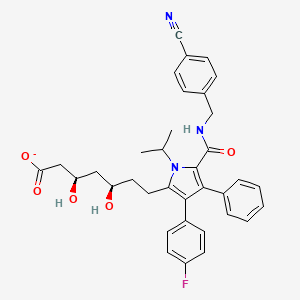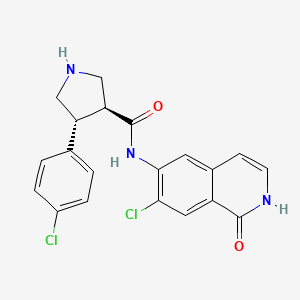
Bacitracin-ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bacitracin Zinc is a zinc complex of bacitracin, a polypeptide antibiotic produced by the bacterium Bacillus licheniformis. It is primarily used topically to treat skin, eye, and ear infections, as well as to prevent wound infections. Bacitracin Zinc works by interfering with the dephosphorylation of components in the bacterial cell wall, which impairs production and has a bacteriostatic effect .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Bacitracin Zinc involves adding an alkaline solution to a bacitracin solution, adjusting the pH to 8-11, and then adding inorganic zinc to form a salt. The pH is then adjusted to 5-7, followed by stirring for 1-2 hours and standing for 5-10 hours. The final product is obtained by separating, drying, smashing, screening, checking, and packaging .
Industrial Production Methods
Industrial production of Bacitracin Zinc typically involves the fermentation of Bacillus licheniformis to produce bacitracin, which is then purified and reacted with zinc salts to form Bacitracin Zinc. The process includes acidizing and filtering the fermentation liquid, adsorbing and desorbing through macroporous cation exchange resin, desalting, decolorizing, extracting, and precipitating to obtain high-activity bacitracin. The extracted liquid is then reacted with zinc salt to form Bacitracin Zinc .
化学反応の分析
Types of Reactions
Bacitracin Zinc undergoes various chemical reactions, including:
Oxidation: Bacitracin Zinc can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the structure of Bacitracin Zinc, affecting its antimicrobial properties.
Substitution: Substitution reactions can occur, where different functional groups replace existing ones in the Bacitracin Zinc molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions include modified forms of Bacitracin Zinc with altered antimicrobial properties, which can be used for different therapeutic applications.
科学的研究の応用
Bacitracin Zinc has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and interactions with other compounds.
Biology: Employed in microbiological studies to understand its effects on different bacterial strains and its mechanism of action.
Medicine: Widely used in topical formulations to treat and prevent infections in skin, eye, and ear conditions.
作用機序
Bacitracin Zinc exerts its effects by binding to isoprenyl pyrophosphate, the lipid carrier that transfers cell wall building blocks across the bacterial cytoplasmic membrane. This binding inhibits the biosynthesis of the bacterial cell wall, leading to a bacteriostatic effect. The presence of zinc enhances the stability and antimicrobial activity of bacitracin .
類似化合物との比較
Similar Compounds
Bacitracin: A polypeptide antibiotic similar to Bacitracin Zinc but without the zinc complex. It is less stable and has a narrower range of applications.
Polymyxin B: Another antibiotic used in combination with Bacitracin Zinc for topical applications. It has a different mechanism of action, targeting the bacterial cell membrane.
Neomycin: Often combined with Bacitracin Zinc in topical formulations. It works by inhibiting protein synthesis in bacteria.
Uniqueness of Bacitracin Zinc
Bacitracin Zinc is unique due to its enhanced stability and antimicrobial activity provided by the zinc complex. This makes it more effective in topical applications and allows for a broader range of uses compared to bacitracin alone .
特性
分子式 |
C66H103N17O16SZn |
|---|---|
分子量 |
1488.1 g/mol |
IUPAC名 |
(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;zinc |
InChI |
InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/t35-,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,48-,52-,53-,54-;/m0./s1 |
InChIキー |
UPGBZLBCXQLMMD-DFTDUNEMSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@H]([C@@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4.[Zn] |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774070.png)


![[1-(Hydroxyamino)-1-oxo-5-(3-phenoxyphenyl)pentan-2-yl]phosphonic acid](/img/structure/B10774099.png)
![(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774100.png)
![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,]octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774109.png)
![3-[4,8-dimethylnona-3,7-dienyl(methyl)amino]propyl phosphono hydrogen phosphate](/img/structure/B10774114.png)

![1-[3-(Dimethyl-1,2-oxazol-4-yl)-5-ethoxyphenyl]ethan-1-ol](/img/structure/B10774120.png)
![(5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10774123.png)
![(2R)-2-(2,4-difluorophenyl)-2-[(2R,5R)-5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774146.png)


![1-[5-[6-(2,6-Dimethyl-4-pentan-3-yloxyphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]-3-methylurea](/img/structure/B10774160.png)